5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile
Overview
Description
5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile is a chemical compound that features a thiazole ring fused with a fluorobenzonitrile moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The behavior of molecules containing a thiazole ring, when entering physiological systems, can be unpredictable and may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a halogen exchange reaction or direct fluorination.
Coupling of the Thiazole and Fluorobenzonitrile Moieties: The final step involves the coupling of the thiazole ring with the fluorobenzonitrile moiety, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or halides, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted thiazoles or fluorobenzonitriles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the treatment of diseases such as cancer and diabetes. Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-Aminothiazole: A simpler thiazole derivative without the fluorobenzonitrile moiety.
Fluorobenzonitrile: A fluorinated benzene derivative without the thiazole ring.
Thiazole-based Heterocycles: Other thiazole derivatives with different substituents.
Uniqueness: 5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile stands out due to its combination of the thiazole ring and fluorobenzonitrile moiety, which provides unique chemical and biological properties
Properties
IUPAC Name |
5-[(2-amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3S/c12-10-2-1-7(3-8(10)5-13)4-9-6-15-11(14)16-9/h1-3,6H,4H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDMUNGCKHPJPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)N)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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